2-(2,2-Difluoroethoxy)benzyl bromide
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Overview
Description
2-(2,2-Difluoroethoxy)benzyl bromide is a versatile chemical compound with the molecular formula C9H9BrF2O. It is characterized by the presence of a benzyl bromide group attached to a difluoroethoxy substituent. This compound has garnered significant attention in various fields of scientific research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)benzyl bromide typically involves the bromination of benzylic compounds. One efficient method for preparing benzylic bromides is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The reaction is catalyzed by benzoyl peroxide, and the resulting polybrominated mixtures are selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This compound readily participates in nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted benzyl derivatives, such as benzyl alcohols, benzyl amines, and benzyl thiols.
Oxidation: Oxidation can lead to the formation of benzaldehydes or benzoic acids, depending on the reaction conditions.
Scientific Research Applications
2-(2,2-Difluoroethoxy)benzyl bromide has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: The compound’s unique structure makes it a valuable building block in the development of new drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study the effects of difluoroethoxy substituents on biological activity and molecular interactions.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and dendrimers, due to its reactivity and functional group compatibility.
Mechanism of Action
The primary mechanism of action for 2-(2,2-Difluoroethoxy)benzyl bromide involves nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions. The compound’s reactivity is influenced by the electron-withdrawing effects of the difluoroethoxy group, which enhances the electrophilicity of the carbon center .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: A simpler analog without the difluoroethoxy substituent.
2-(2,2-Difluoroethoxy)benzyl Chloride: Similar structure but with a chloride instead of a bromide group.
3-(2,2-Difluoroethoxy)benzyl Bromide: A positional isomer with the difluoroethoxy group at the meta position.
Uniqueness
2-(2,2-Difluoroethoxy)benzyl bromide stands out due to the presence of the difluoroethoxy group, which significantly enhances its reactivity and selectivity in various chemical reactions. This unique feature makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-(bromomethyl)-2-(2,2-difluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSRNRPUFNIRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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